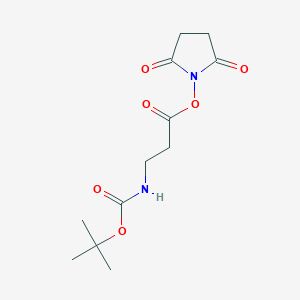
Boc-Beta-Ala-OSu
Vue d'ensemble
Description
Boc-Beta-Ala-OSu, also known as Boc-b-alanine N-hydroxysuccinimide ester, is a white to off-white powder . It is used as a reactant involved in the synthesis of Muramyldipeptide analogs via solid-phase synthesis, Microcin C analogs for use as antibacterials, and Lipid I and nucleoside diphosphate peptide derivatives via N-methylimidazolium chloride catalyzed coupling .
Molecular Structure Analysis
Boc-Beta-Ala-OSu has a molecular formula of C12H18N2O6 . Its molecular weight is 286.28 g/mol . The InChI string representation of its structure is InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13-7-6-10(17)20-14-8(15)4-5-9(14)16/h4-7H2,1-3H3,(H,13,18) .
Physical And Chemical Properties Analysis
Boc-Beta-Ala-OSu is a white to off-white powder . It has a molecular weight of 286.28 g/mol . Its density is 1.282 g/cm3 . The melting point is 100-101°C .
Applications De Recherche Scientifique
Peptide Design and Structure
Boc-Beta-Ala-OSu plays a crucial role in the design of peptides, particularly in the construction of beta-hairpin structures. For instance, the synthetic nonapeptide Boc-Leu-Phe-Val-(D)Pro-(L)Pro-(D)Ala-Leu-Phe-Val-OMe was constructed to achieve a beta-hairpin structure containing a central three-residue loop. This design was based on expanding a two-residue loop in a peptide beta-hairpin, demonstrating the utility of Boc-Beta-Ala-OSu in peptide engineering (Rai, Raghothama, & Balaram, 2006).
Amyloid-like Fibril Formation
Boc-Beta-Ala-OSu is significant in the study of amyloid-like fibrils. The model tripeptide Boc-beta-Ala(1)-Aib(2)-beta-Ala(3)-OMe forms an infinite parallel beta-sheet structure through intermolecular interactions. This finding is crucial for understanding neurodegenerative diseases causing amyloid aggregates (Maji, Drew, & Banerjee, 2001).
Proteomics and Biochemical Analysis
In proteomics, Boc-Ala-OSu is used in TAG-TMTpro, a novel approach for quantitative proteomic studies. This technique involves introducing Ala residues to peptides prior to labeling, significantly enhancing the analytical capabilities in proteomic research (Wu, Shen, & Zhang, 2022).
Conformational Studies of Peptides
Boc-Beta-Ala-OSu aids in the conformational analysis of peptides. For instance, the study of the conformation of a 16-residue zervamicin IIA analog peptide, containing a Boc group, helped in understanding the peptide's structural features, like 3(10)-helix, alpha-helix, and beta-bend ribbon (Karle, Flippen-Anderson, Sukumar, & Balaram, 1987).
Hydrophobic Interactions and Peptide Stability
Boc-Beta-Ala-OSu also plays a role in understanding the influence of hydrophobic interactions on peptide stability. The synthesis and X-ray crystal structure analysis of peptides incorporating beta-Ala, such as Boc-beta-Ala-Pda, provided insights into how hydrophobic interactions affect peptide conformation (Thakur & Kishore, 2001).
Orientations Futures
While specific future directions for Boc-Beta-Ala-OSu are not detailed in the search results, research into the self-assembly of peptides, including those similar to Boc-Beta-Ala-OSu, is ongoing . These studies have applications in nanobiotechnology, material science, medicinal chemistry, drug delivery, gene expression, tissue engineering, biosensors, smart materials, and devices .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13-7-6-10(17)20-14-8(15)4-5-9(14)16/h4-7H2,1-3H3,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWATMRQKCTKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443523 | |
| Record name | Boc-Beta-Ala-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Beta-Ala-OSu | |
CAS RN |
32703-87-0 | |
| Record name | Boc-Beta-Ala-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

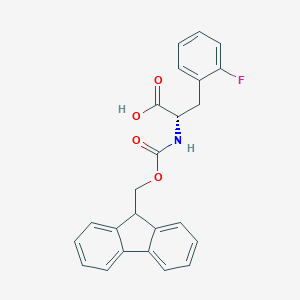
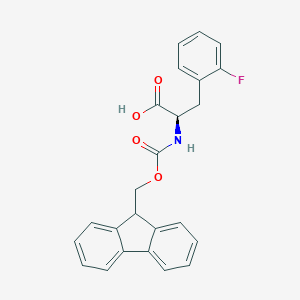
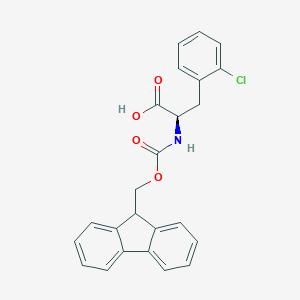
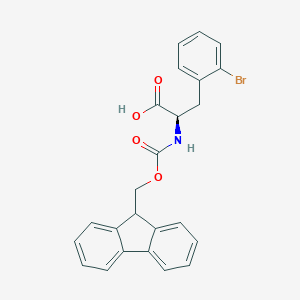
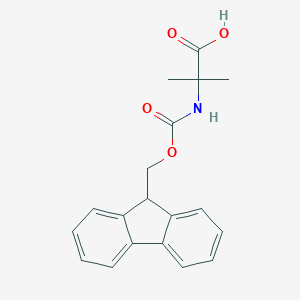
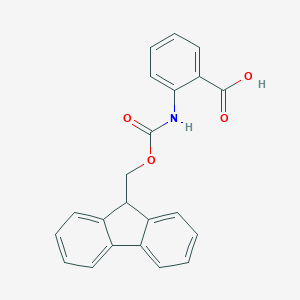
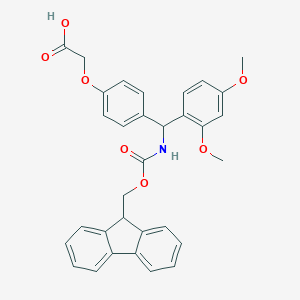

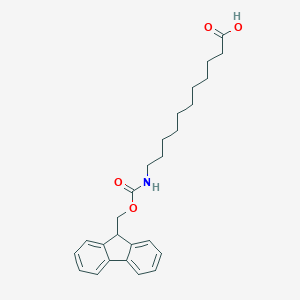
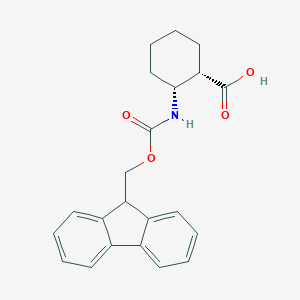
![Fmoc-[D]Gly-OH](/img/structure/B558005.png)


